[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
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Overview
Description
The compound [(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with a variety of functional groups This compound is notable for its intricate structure, which includes multiple stereocenters and a combination of aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrano[3,2-d][1,3]dioxin structure, followed by the introduction of the acetamido and methoxyphenyl groups. The final steps involve the acetylation of the hydroxyl groups to yield the triacetyloxyoxan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and the development of efficient purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
The compound [(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the acetamido group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the aromatic rings could produce quinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features may allow it to interact with various biomolecules, making it a potential candidate for studies on enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced biological activity.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple stereocenters and a combination of aromatic and aliphatic components
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O18/c1-17(39)37-28-31(56-36-33(51-21(5)43)32(50-20(4)42)30(49-19(3)41)26(54-36)15-47-18(2)40)29-27(16-48-34(55-29)22-7-11-24(46-6)12-8-22)53-35(28)52-25-13-9-23(10-14-25)38(44)45/h7-14,26-36H,15-16H2,1-6H3,(H,37,39)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDKWQHZWJURT-IZURHRLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746912 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59837-11-5 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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